molecular formula C11H12N2O2 B13009621 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid

3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid

Cat. No.: B13009621
M. Wt: 204.22 g/mol
InChI Key: IMTYQJOMPNJKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclopropyl and an ethyl group attached to the pyrazole ring, along with a propiolic acid moiety, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

The synthesis of 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid include other pyrazole derivatives, such as:

  • 3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
  • 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-3-yl)propiolic acid
  • 3-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)acrylic acid

These compounds share structural similarities but differ in the specific substituents attached to the pyrazole ring. The uniqueness of this compound lies in its specific combination of cyclopropyl, ethyl, and propiolic acid groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(5-cyclopropyl-1-ethylpyrazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C11H12N2O2/c1-2-13-11(8-3-4-8)9(7-12-13)5-6-10(14)15/h7-8H,2-4H2,1H3,(H,14,15)

InChI Key

IMTYQJOMPNJKMU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C#CC(=O)O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.